Methyl 4-propioloylbenzoate

Click Chemistry Conjugation Electronic Effects

Choose Methyl 4-propioloylbenzoate for its uniquely conjugated propioloyl group, which dramatically alters alkyne electron density versus simple ethynylbenzoates. This difference is critical for achieving high yields and selectivity in CuAAC, photo-deprotection, and π-conjugated material synthesis. Generic substitution risks experimental failure; our high-purity lot ensures reproducible results in demanding click chemistry, bioconjugation, and organic electronics applications.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
Cat. No. B12081741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-propioloylbenzoate
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)C#C
InChIInChI=1S/C11H8O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h1,4-7H,2H3
InChIKeyUKBRJALIMXUQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Propioloylbenzoate: Technical Specifications and Procurement Overview


Methyl 4-propioloylbenzoate (CAS: Not explicitly defined in primary literature; Molecular Formula: C₁₁H₈O₃; MW: 188.18 g/mol) is an organic compound belonging to the class of alkynyl benzoates [1]. It is characterized by a para-substituted benzoate core bearing a terminal alkyne (propioloyl) group, which imparts distinct reactivity for applications in click chemistry and organic synthesis [2]. As a research-use-only (RUO) intermediate, its utility is defined by its bifunctional nature, combining a methyl ester with a reactive terminal alkyne moiety.

Methyl 4-Propioloylbenzoate: Why Alkynyl Benzoates Are Not Interchangeable


Generic substitution among alkynyl benzoate derivatives is not scientifically justified due to the profound impact of the alkyne position and substitution pattern on reaction kinetics and electronic properties. For instance, while methyl 4-ethynylbenzoate provides a simple terminal alkyne for Sonogashira couplings, methyl 4-propioloylbenzoate introduces a conjugated carbonyl, significantly altering the alkyne's electron density and, consequently, its reactivity in cycloaddition and nucleophilic addition reactions [1]. Such electronic modulation directly affects yields and selectivity in downstream applications like click chemistry, making blind substitution a source of experimental failure and irreproducible results [2].

Methyl 4-Propioloylbenzoate: Quantifiable Differentiation and Performance Evidence


Methyl 4-Propioloylbenzoate Electronic Differentiation: Conjugation vs. Insulation

Methyl 4-propioloylbenzoate exhibits a fundamentally different electronic profile compared to its closest non-conjugated analog, methyl 4-ethynylbenzoate. In methyl 4-propioloylbenzoate, the alkyne moiety is conjugated to a ketone, whereas in methyl 4-ethynylbenzoate, it is directly attached to the aromatic ring [1]. This structural difference significantly impacts photoluminescence quantum yield in derivative materials. Computational studies on [10]CPP derivatives reveal that modification with methyl 4-ethynylbenzoate (DP) enhances overall conjugation and achieves a photoluminescence quantum yield of 0.77 in THF by disrupting symmetry and lifting Laporte-forbidden transitions [1]. The additional carbonyl group in methyl 4-propioloylbenzoate is expected to further polarize the π-system, potentially offering even greater control over charge-transfer states for materials science applications.

Click Chemistry Conjugation Electronic Effects

Methyl 4-Propioloylbenzoate Reactivity in Alkynyl Benzoate Decarboxylation

The arylpropiolate motif present in methyl 4-propioloylbenzoate has been investigated in the context of tandem photodeprotection-decarboxylation to generate terminal alkynes. Studies on o-nitrobenzyl arylpropiolates show that benzylic substitution significantly modulates photolysis quantum yield. While the unsubstituted ester had a quantum yield of 0.08, a benzylic-substituted ester achieved a quantum yield as high as 0.45 [1]. This 5.6-fold increase highlights the extreme sensitivity of this functional class to substituent effects. Methyl 4-propioloylbenzoate, with its electron-withdrawing carbonyl directly conjugated to the alkyne, is expected to exhibit markedly different decarboxylation kinetics and stability compared to non-conjugated arylpropiolates or simple alkyl propiolates.

Decarboxylative Coupling Photochemistry Reaction Kinetics

Methyl 4-Propioloylbenzoate Functional Orthogonality: Dual Ester and Alkyne Reactivity

Methyl 4-propioloylbenzoate possesses two distinct, chemically addressable functional groups: a methyl ester and a terminal alkyne. This bifunctionality is a key differentiator from simpler analogs like methyl 4-ethynylbenzoate, which lacks the ester carbonyl, or methyl 4-propioloylbenzoate analogs where one group is absent. The methyl ester can undergo hydrolysis, transesterification, or amidation, while the alkyne participates in CuAAC or SPAAC click reactions [1]. This orthogonality is a critical design principle in polyfunctional compound development, enabling sequential, site-specific bioconjugation without cross-reactivity or the need for protection/deprotection steps [1]. The presence of both groups in a single, compact molecule simplifies synthetic routes to complex conjugates.

Bioorthogonal Chemistry Polyfunctional Compounds Click Chemistry

Methyl 4-Propioloylbenzoate: Optimal Research and Development Application Scenarios


Click Chemistry Scaffold for Triazole Synthesis

Methyl 4-propioloylbenzoate is optimally employed as an alkyne-bearing building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct 1,4-disubstituted 1,2,3-triazoles [1]. This application leverages the terminal alkyne reactivity identified in the class-level inference. The resulting triazole derivatives, which retain the methyl ester for further modification, are valuable intermediates in medicinal chemistry and materials science.

Precursor for Photocleavable Protecting Groups

Based on the sensitivity of arylpropiolates to photodeprotection and decarboxylation, methyl 4-propioloylbenzoate can serve as a precursor for designing novel photocleavable protecting groups (PPGs) [2]. Its conjugated carbonyl group is expected to influence the quantum yield of photolysis, offering a tunable alternative to simpler arylpropiolates for the light-triggered release of terminal alkynes in complex synthetic sequences.

Building Block for Functional Materials with Tunable Electronics

The conjugated propioloyl group in methyl 4-propioloylbenzoate provides a means to modulate the electronic properties of larger π-conjugated systems. As demonstrated by the enhancement of photoluminescence quantum yield in methyl 4-ethynylbenzoate-modified [10]CPP derivatives (Φ = 0.77) [3], the target compound can be incorporated into oligomers, polymers, or macrocycles to fine-tune absorption, emission, and charge-transfer characteristics for organic electronics and fluorescent probe applications.

Bifunctional Linker for Sequential Bioconjugation

The orthogonality of the methyl ester and terminal alkyne groups makes this compound ideal for constructing heterobifunctional linkers. A researcher could first react the alkyne with an azide-containing biomolecule (e.g., a protein, antibody, or oligonucleotide) via click chemistry, followed by activation of the methyl ester for coupling to a second entity (e.g., a drug, fluorophore, or solid support) through amidation or hydrolysis [1]. This sequential strategy is essential for creating well-defined, multifunctional bioconjugates.

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